molecular formula C8H15NO2 B1139604 Methyl 1-ethylpyrrolidine-2-carboxylate CAS No. 107599-40-6

Methyl 1-ethylpyrrolidine-2-carboxylate

Cat. No.: B1139604
CAS No.: 107599-40-6
M. Wt: 157.21
InChI Key:
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Preparation Methods

The synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate involves several steps. One common method is the reaction of 1-ethylpyrrolidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Reactants: 1-ethylpyrrolidine and methyl chloroformate.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane, and stirred at room temperature for several hours.

    Product Isolation: The product is then isolated by extraction and purified by recrystallization.

Chemical Reactions Analysis

Methyl 1-ethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 1-ethylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 1-ethylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.

Properties

IUPAC Name

methyl 1-ethylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-9-6-4-5-7(9)8(10)11-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWKVODROGDHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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